4-(Trifluoromethylsulfonimidoyl)benzoic acid
Description
Properties
IUPAC Name |
4-(trifluoromethylsulfonimidoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3S/c9-8(10,11)16(12,15)6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPUYKKEPGSDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=N)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
4-(Trifluoromethylsulfonimidoyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethylsulfonimidoyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Trifluoromethylsulfonimidoyl)benzoic acid is utilized in various scientific research fields due to its versatile chemical properties. Some of its applications include:
Drug Synthesis: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound’s unique structure makes it valuable in the development of new materials with specific properties.
Catalysis: It serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulfonimidoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonimidoyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in medicinal chemistry and drug development.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds for Comparison :
4-(Trifluoromethyl)benzoic acid
- Substituent: -CF₃ (trifluoromethyl)
- Properties: High thermal stability (mp 220–222°C), strong electron-withdrawing effects .
- Applications: Intermediate in drug synthesis, corrosion inhibitors.
4-(N-(4-Methoxyphenyl)sulfamoyl)benzoic acid
- Substituent: -SO₂NH(4-MeO-C₆H₄) (sulfamoyl with methoxyaryl)
- Properties: Enhanced solubility due to methoxy group; used in sulfonamide-based therapeutics .
4-{(2,4-Diaminopteridin-6-yl)methylamino}benzoic acid Substituent: -NHCH₂(pteridinyl) (diaminopteridinylmethylamino) Properties: Antifolate activity, structural complexity for targeting enzymes .
2-Nitro-4-(trifluoromethyl)benzoic acid Substituent: -NO₂ (nitro) and -CF₃ Properties: High reactivity in electrophilic substitution; precursor for agrochemicals .
Functional Group Impact :
- Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic resistance .
- Sulfamoyl (-SO₂NH₂) : Enhances water solubility and bioactivity in antimicrobial agents .
Physicochemical Properties
Biological Activity
4-(Trifluoromethylsulfonimidoyl)benzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H6F3N1O2S1
- Molecular Weight : 235.20 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. Similar compounds have shown to target enzymes involved in inflammatory processes and cancer cell proliferation. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its cell membrane permeability and bioavailability.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Investigations have indicated that it may inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduction of TNF-alpha levels |
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro assays on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis, evidenced by increased Annexin V binding and caspase activation.
Pharmacokinetics
The pharmacokinetic profile of this compound is yet to be fully characterized. However, based on structural analogs, it is hypothesized to exhibit moderate absorption with potential hepatic metabolism.
Q & A
Q. What are the standard synthetic routes for preparing 4-(Trifluoromethylsulfonimidoyl)benzoic acid?
The synthesis typically involves coupling reactions to introduce the trifluoromethylsulfonimidoyl group to the benzoic acid core. A common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) in dry N,N-dimethylformamide (DMF) to activate the carboxylic acid for nucleophilic substitution . For intermediates, bromination or fluorination steps may precede coupling, as seen in analogous trifluoromethyl benzoic acid derivatives .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
Q. How is purity assessed during synthesis?
Purity is typically evaluated using HPLC with UV detection or GC/MS for volatile derivatives. For non-volatile samples, NMR integration provides quantitative impurity analysis .
Advanced Questions
Q. What strategies resolve contradictions between spectroscopic data and predicted molecular geometry?
Discrepancies (e.g., unexpected coupling constants in NMR) can be addressed via density functional theory (DFT) calculations to model electronic environments. If crystallinity is achieved, single-crystal X-ray diffraction (using programs like SHELXL or SIR97 ) provides definitive structural validation. For amorphous samples, NOESY or ROESY NMR experiments clarify spatial arrangements .
Q. How can reaction byproducts be minimized during sulfonimidoyl group introduction?
- Controlled Reaction Conditions: Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis of intermediates.
- Catalytic Optimization: Transition-metal catalysts (e.g., Pd or Cu) improve selectivity in coupling steps, reducing side reactions.
- In Situ Monitoring: Real-time NMR tracks fluorinated intermediate stability .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
The trifluoromethyl and sulfonimidoyl groups introduce steric hindrance and polarity, complicating crystal packing. Strategies include:
Q. How does the sulfonimidoyl group influence biological activity compared to sulfonamide analogs?
The sulfonimidoyl group’s increased basicity and hydrogen-bonding capacity enhance target binding in enzyme inhibition studies (e.g., carbonic anhydrase). Computational docking (using AutoDock or Schrödinger) predicts binding modes, while isothermal titration calorimetry (ITC) quantifies affinity differences .
Methodological Notes
- Spectral Interpretation: Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals .
- Crystallography: For ambiguous electron density maps, SHELXE or WinGX refine disordered regions iteratively.
- Reaction Optimization: Design of Experiments (DoE) software (e.g., JMP) identifies critical parameters (temperature, stoichiometry) for yield improvement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
